molecular formula C9H8BrN3O2 B3047355 Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate CAS No. 1380331-36-1

Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B3047355
CAS No.: 1380331-36-1
M. Wt: 270.08
InChI Key: IMOCXDWXSGFGLV-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides or esters.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Condensation Agents: Such as carbodiimides for forming amides.

Major Products:

    Substituted Triazolopyridines: Resulting from nucleophilic substitution.

    Amides and Esters: Formed through condensation reactions.

Comparison with Similar Compounds

Uniqueness: Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is unique due to the presence of the bromine atom and the ethyl ester group, which provide specific reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules .

Properties

IUPAC Name

ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOCXDWXSGFGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737637
Record name Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380331-36-1
Record name Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (4.18 g, 10.8 mmol) and ethyl 2-chloro-2-oxoacetate (2.4 ml, 21.5 mmol) in pyridine (25 ml) is heated for 18 hours to 100° C. The solvent is evaporated and the orange residue triturated with sat. aqueous sodium hydrogencarbonate solution for 2 hours. The solid is collected by filtration, washed several times with water and dried affording ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (1.759 g, 60.5%) as a light pink solid. mp.: 158-160° C. MS: m/z=270.2 (M+H+).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
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Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
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Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
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Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
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Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

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